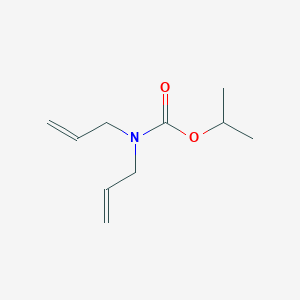

Propan-2-yl diprop-2-en-1-ylcarbamate

Description

Overview of Carbamate (B1207046) Functional Group Chemistry

The carbamate functional group, with the general structure R₂NC(O)OR', is a hybrid of an amide and an ester. nih.govwikipedia.org This unique combination imparts a distinct chemical character, influencing the molecule's stability, reactivity, and biological activity. The nitrogen atom's lone pair of electrons can delocalize into the carbonyl group, creating a resonance structure that gives the C-N bond partial double-bond character. nih.gov This resonance stabilization contributes to the relative planarity of the carbamate group and influences its conformational preferences. nih.gov

Carbamates are generally stable compounds but can undergo hydrolysis under acidic or basic conditions to yield an alcohol, an amine, and carbon dioxide. wikipedia.org The rate and ease of this hydrolysis can be tuned by modifying the substituents on the nitrogen and oxygen atoms. nih.gov This tunable stability is a key feature exploited in the design of prodrugs and controlled-release systems. nih.govacs.org Furthermore, the carbamate nitrogen can act as a nucleophile, while the carbonyl carbon is electrophilic, allowing for a variety of chemical transformations.

Structural Characteristics of Carbamate Compounds Containing Isopropyl and Allyl Moieties

The incorporation of specific alkyl and unsaturated groups, such as isopropyl and allyl moieties, into a carbamate structure significantly influences its physicochemical properties.

Isopropyl Group: The propan-2-yl (isopropyl) group is a branched aliphatic substituent. Its presence on the oxygen atom of the carbamate introduces steric bulk near the carbonyl group. This steric hindrance can affect the rate of nucleophilic attack at the carbonyl carbon, potentially increasing the compound's hydrolytic stability. The non-polar nature of the isopropyl group also increases the lipophilicity of the molecule, which can influence its solubility in organic solvents and its ability to permeate biological membranes.

Importance of Unsaturation and Branched Aliphatic Chains in Carbamate Design

The deliberate inclusion of unsaturation and branched aliphatic chains is a common strategy in the design of carbamate-containing molecules for specific applications.

Unsaturation: The presence of double or triple bonds, as seen in the allyl groups, provides handles for further chemical modification. This is particularly important in polymer chemistry, where the unsaturation can be used for cross-linking or polymerization to form materials with desired properties. In medicinal chemistry, unsaturated moieties can be involved in specific interactions with biological targets.

Branched Aliphatic Chains: Branched chains like the isopropyl group are used to modulate the steric and electronic environment of the carbamate core. nih.gov By increasing steric bulk, chemists can enhance the stability of the carbamate linkage against enzymatic or chemical degradation. nih.gov Furthermore, the lipophilicity imparted by these groups can be crucial for optimizing the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

Contextualizing Propan-2-yl Diprop-2-en-1-ylcarbamate within Advanced Organic Synthesis

This compound serves as an exemplary model for understanding the interplay of different structural motifs within a single molecule. The synthesis and study of such compounds are relevant to several areas of advanced organic synthesis. Carbamates are frequently used as protecting groups for amines in multi-step syntheses due to their stability under a range of conditions and the availability of methods for their selective removal. masterorganicchemistry.com The presence of multiple reactive sites—the carbamate linkage and the two allyl groups—makes this compound a potentially versatile intermediate for the synthesis of more complex molecules. The study of its reactivity can provide insights into selective transformations in polyfunctional molecules, a key challenge in modern organic synthesis. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted: Colorless to pale yellow liquid |

| Boiling Point | Predicted: > 200 °C |

| Solubility | Predicted: Insoluble in water, soluble in organic solvents |

Structure

3D Structure

Properties

CAS No. |

25070-72-8 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

propan-2-yl N,N-bis(prop-2-enyl)carbamate |

InChI |

InChI=1S/C10H17NO2/c1-5-7-11(8-6-2)10(12)13-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |

InChI Key |

FHODYUORLQTEQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)N(CC=C)CC=C |

Origin of Product |

United States |

Synthetic Methodologies for Propan 2 Yl Diprop 2 En 1 Ylcarbamate and Analogous Carbamic Esters

Direct Carbamatization Routes

Direct routes to carbamates typically involve the formation of the carbamate (B1207046) linkage in a single key step from readily available precursors. These methods are often highly efficient and are widely employed in both laboratory and industrial settings.

Carbonylation Reactions with Allyl and Isopropyl Alcohols/Amines

Oxidative carbonylation represents a powerful method for synthesizing carbamates from amines, alcohols, and carbon monoxide. This process facilitates the formation of the N-C(O)-O bond in a single step. Rhodium-catalyzed systems have demonstrated significant efficacy in this transformation. For instance, the commercially available complex [Rh(μ-Cl)(COD)]2 can catalyze the three-component reaction of an amine, an alcohol, and carbon monoxide under mild conditions. An inexpensive and environmentally benign reagent, Oxone (potassium peroxymonosulfate), is employed as the stoichiometric oxidant, with water and potassium hydrogen sulfate (B86663) as the only by-products.

This methodology is compatible with a variety of primary and secondary alcohols, including those analogous to the isopropyl group, and various amines. The reaction proceeds efficiently without the formation of common side products like ureas or decarboxylation products.

| Catalyst | Oxidant | Reactants | Product Type | Conditions | Ref |

| [Rh(μ-Cl)(COD)]2 | Oxone | Aniline, 1-Hexanol, CO | Aryl Carbamate | 100 °C, Toluene | |

| [Rh(μ-Cl)(COD)]2 | Oxone | Benzylamine, Methanol, CO | Benzyl Carbamate | 100 °C, Toluene |

This table illustrates the general conditions for Rh-catalyzed oxidative carbonylation for the synthesis of various carbamates.

Reaction of Amines with Chloroformate Esters

One of the most conventional and widely used methods for carbamate synthesis is the reaction of an amine with a chloroformate ester. wikipedia.orgresearchgate.net This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group. The reaction typically produces hydrochloric acid as a byproduct, which is often neutralized by the addition of a base or by using an excess of the starting amine. wikipedia.org

To synthesize a molecule like propan-2-yl diprop-2-en-1-ylcarbamate, one would react diallylamine (B93489) with isopropyl chloroformate.

General Reaction Scheme: R₂NH + R'OC(O)Cl → R₂NCO₂R' + HCl wikipedia.org

This method is versatile and applicable to a wide range of primary and secondary amines and various chloroformates. researchgate.net However, the use of chloroformates, which are often derived from the highly toxic phosgene (B1210022), is a significant drawback. nih.gov

Indirect Synthetic Pathways for Carbamates

Indirect routes involve the in-situ generation of a reactive intermediate which is then trapped by an alcohol or amine to form the desired carbamate. These pathways are often developed to avoid the use of hazardous reagents like phosgene and its derivatives.

Utilization of Carbonyl Imidazolides as Carbamoyl (B1232498) Donors

N,N'-Carbonyldiimidazole (CDI) is a safe and effective phosgene equivalent. It reacts with alcohols to form an activated acyl imidazole (B134444) intermediate (an imidazolecarboxylate). This intermediate can then react with a primary or secondary amine to yield the corresponding carbamate. nih.govresearchgate.net The reaction is highly selective, with imidazole carboxylic esters of secondary or tertiary alcohols reacting selectively with primary amines. nih.gov

A one-pot procedure involving the reaction of an alcohol with CDI, followed by the addition of an amine, provides a practical and mild method for carbamate preparation. researchgate.net Furthermore, readily prepared carbamoylimidazolium salts, formed by treating a secondary amine with CDI and then an alkylating agent like iodomethane, act as highly efficient carbamoylating reagents for alcohols and phenols. nih.gov These reagents show enhanced reactivity due to the "imidazolium effect" and often allow for product isolation in high yields without chromatographic purification. nih.gov

| Reagent | Intermediate | Nucleophile | Product | Advantage | Ref |

| Carbonyldiimidazole (CDI) | Imidazolecarboxylate | Amine | Carbamate | Safe phosgene replacement | researchgate.net |

| Carbamoylimidazolium Salt | N/A (Direct Donor) | Alcohol/Phenol (B47542) | Carbamate | High reactivity, simple purification | nih.gov |

This table summarizes the use of imidazole-based reagents for carbamate synthesis.

Oxidative Decarboxylation of Oxamic Acids for Urethane (B1682113) Formation

A modern and phosgene-free route to urethanes (carbamates) involves the oxidative decarboxylation of oxamic acids. rsc.orgresearchgate.net This method generates an isocyanate intermediate in situ, which is then trapped by an alcohol present in the reaction medium. rsc.orgrsc.org The transformation can be achieved under various conditions, including electrochemical, thermal, and photocatalytic methods. rsc.orgresearchgate.net

Under electrochemical conditions, anodic oxidation of an oxamic acid in an alcoholic medium generates the desired urethane in a one-pot process without the need for a chemical oxidant. rsc.org Alternatively, photocatalytic methods using visible light, a photocatalyst such as ferrocene (B1249389) or an organic dye, and an oxidant like potassium bromate (B103136) or a hypervalent iodine reagent can also effect the decarboxylation. researchgate.netrsc.orgorganic-chemistry.org This approach is particularly attractive as it avoids the isolation, purification, and storage of potentially carcinogenic isocyanates. rsc.org Phenyliodine diacetate (PIDA) can also be used to mediate the oxidative decarboxylation under thermal conditions. researchgate.netnih.gov

Metal-Free Approaches to Carbamate Synthesis from CO2 and Amines/Alcohols

The utilization of carbon dioxide (CO₂) as a renewable, non-toxic, and abundant C1 source for carbamate synthesis is a key goal in green chemistry. researchgate.net Metal-free catalytic systems have been developed to facilitate the direct synthesis of carbamates from amines, alcohols, and CO₂. researchgate.netrsc.org

These reactions often employ a strong, non-nucleophilic organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which serves to capture CO₂ and catalyze the reaction. researchgate.netorganic-chemistry.org The process typically involves the reaction of the amine with CO₂ to form a carbamic acid or carbamate salt, which is then dehydrated or coupled with the alcohol to form the final carbamate product. researchgate.nethelsinki.fi While these reactions can be equilibrium-limited, they offer a completely halogen-free and sustainable alternative to traditional methods. Basic catalysts, such as cesium carbonate, have also been shown to be effective in converting a variety of amines and alcohols to carbamates under mild CO₂ pressure. rsc.org

| Carbon Source | Reactants | Catalyst/Promoter | Key Feature | Ref |

| CO₂ | Amine, Alcohol | DBU | Metal-free, green | researchgate.net |

| CO₂ | Amine, Alcohol | Cesium Carbonate | Halogen-free, mild conditions | |

| CO₂ | Amine, Phenol | T3P (Peptide Coupling Reagent) | Atmospheric pressure, room temp. | helsinki.fi |

This table highlights different metal-free approaches for synthesizing carbamates using carbon dioxide.

Advanced Synthetic Techniques and Conditions

Recent advancements in synthetic chemistry have led to the development of protocols that offer significant improvements over traditional methods, which often rely on hazardous reagents like phosgene. umich.edunih.gov These modern techniques focus on enhancing reaction efficiency, reducing waste, and simplifying purification processes.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In carbamate synthesis, microwave dielectric heating can dramatically reduce reaction times from hours to minutes and often improves product yields. researchgate.netthieme-connect.com This technique has been successfully applied to the synthesis of various carbamates, including tertiary amines from carbamate precursors via an extrusive alkylation process. thieme-connect.com The efficiency of microwave-assisted synthesis is demonstrated in the preparation of α-ethoxycarbamates, where the protocol is applicable to a range of aromatic and aliphatic aldehydes with various primary amines. researchgate.net Another application involves the use of molten urea (B33335) as a reactive solvent for the microwave-assisted carbamation of starch, showcasing the versatility of this method. acs.org

Table 1: Comparison of Thermal vs. Microwave-Assisted Carbamate Synthesis

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Yield Improvement | Reference |

|---|---|---|---|---|

| α-Ethoxycarbamate Synthesis | Several hours | 5-15 minutes | Significant | researchgate.net |

| Extrusive Alkylation of Carbamates | Not specified | 10-30 minutes | Yields 25-87% | thieme-connect.com |

| Starch Carbamation | Not applicable | ~10 minutes | High | acs.org |

This table is interactive. Click on the headers to sort the data.

One-pot syntheses offer considerable advantages in terms of operational simplicity, time, and resource efficiency by avoiding the isolation and purification of intermediate compounds. nih.gov Several one-pot strategies for carbamate synthesis have been developed.

A prevalent method is the three-component coupling of amines, carbon dioxide (CO₂), and alkyl halides. nih.govresearchgate.net This approach, often facilitated by a base such as cesium carbonate, provides a direct route to N-alkyl carbamates under mild conditions. nih.gov Another effective one-pot procedure involves the in situ formation of N-substituted carbamoyl chlorides from an amine, which then react with a substituted phenol to yield O-aryl carbamates. thieme-connect.comorganic-chemistry.org This method circumvents the need to handle sensitive carbamoyl chloride intermediates directly. thieme-connect.comorganic-chemistry.org Additionally, protocols have been developed for the synthesis of carbamates and thiocarbamates from Boc-protected amines, where isocyanate intermediates are generated in situ. researchgate.net

Table 2: Selected One-Pot Methodologies for Carbamate Synthesis

| Reactants | Key Reagents/Catalysts | Product Type | Typical Yields | Reference |

|---|---|---|---|---|

| Amine, CO₂, Alkyl Halide | Cesium Carbonate, TBAI | N-Alkyl Carbamates | Up to 95% | nih.govresearchgate.net |

| Amine, Phenol | Pyridine (as base) | O-Aryl Carbamates | Up to 99% | organic-chemistry.org |

| Boc-protected Amine, Alcohol/Thiol | 2-Chloropyridine, Trifluoromethanesulfonyl anhydride | Carbamates/Thiocarbamates | High | researchgate.net |

This table is interactive. Click on the headers to sort the data.

In line with the principles of green chemistry, solvent-free reaction conditions have been developed to reduce environmental impact and simplify product work-up. researchgate.net These methods often involve grinding solid reactants together, a technique known as mechanochemistry or "grindstone chemistry". umich.edu

One such method describes the conversion of various alcohols to primary carbamates by grinding them with sodium cyanate (B1221674) and trichloroacetic acid in a mortar at room temperature. researchgate.nettubitak.gov.tr This process is notable for its high yields, purity of products without the need for chromatographic separation, and its applicability to a wide range of substrates, including primary, secondary, tertiary, allylic, and benzylic alcohols. researchgate.net Similarly, silica (B1680970) sulfuric acid has been employed as a mild and effective solid acid reagent for the same transformation under solvent-free conditions. umich.edu Ball milling is another mechanochemical technique that has been successfully used for the solvent-free synthesis of carbamates, with reaction progress monitored by the disappearance of the isocyanate starting material in IR spectra. researchgate.net

Synthesis of Chiral and Enantioenriched Carbamate Derivatives

The synthesis of chiral carbamates is of great interest, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity. nih.gov Methodologies to achieve this generally fall into two categories: the use of chiral starting materials or the application of stereoselective reactions.

A straightforward approach to synthesizing chiral carbamates is to start with an enantiomerically pure building block, such as a chiral amine or alcohol. nih.govukzn.ac.za The chirality of the starting material is then incorporated into the final carbamate product. For instance, chiral amines have been used in attempts to induce chirality across the carbamate linkage. ukzn.ac.za

A one-pot synthesis of chiral carbamates has been demonstrated starting from various allylic alcohols and a chiral auxiliary, (S)-4-isopropyl oxazolidine (B1195125). nih.gov The use of chiral amino alcohols, derived from natural sources, is a common strategy. The pharmaceutical industry has a significant demand for such chiral intermediates to improve drug efficacy. nih.gov The reaction of CO₂ with chiral primary amines derived from quincorine (B1366806) and quincoridine (B8004383) has also been shown to produce stable, crystalline chiral ammonium (B1175870) carbamates. nih.gov

Stereoselective reactions create a chiral center during the formation of the carbamate itself, offering an elegant and efficient route to enantioenriched products.

A notable example is the copper-catalyzed asymmetric ring-opening of cyclic diaryliodoniums with CO₂ and amines, which provides direct access to axially chiral carbamates with high yields and excellent enantioselectivity. rsc.orgrsc.org This method is distinguished by its mild conditions and broad substrate scope. rsc.orgrsc.org

Another powerful technique is the asymmetric 1,2-carbamoyl rearrangement of lithiated chiral 2-alkenyl oxazolidine carbamates. nih.gov Deprotonation with sec-butyllithium (B1581126) followed by warming results in a rearrangement that produces α-hydroxy amides with excellent diastereoselectivity. nih.gov Furthermore, the nucleophilic addition of enecarbamates to electrophiles like glyoxylates can proceed stereospecifically in the presence of a Lewis acid catalyst; (E)-enecarbamates yield anti products while (Z)-enecarbamates afford syn products with high diastereoselectivity. nih.gov A facile and general method for the stereoselective synthesis of cyclic carbamates from amino alcohols and CO₂ has also been developed, proceeding through an SN2-type mechanism that results in an inversion of configuration at the stereocenter. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (S)-4-isopropyl oxazolidine |

| 2-Chloropyridine |

| Boc-protected amines |

| Carbon dioxide |

| Cesium carbonate |

| L-valinol |

| sec-Butyllithium |

| Silica sulfuric acid |

| Sodium cyanate |

| Trichloroacetic acid |

| Trifluoromethanesulfonyl anhydride |

Chemical Reactivity and Mechanistic Studies of Propan 2 Yl Diprop 2 En 1 Ylcarbamate and Analogs

Reactions of the Carbamate (B1207046) Linkage

The carbamate group (–N(C=O)O–) is a robust functional group, but it undergoes specific transformations such as transcarbamoylation and cleavage under certain catalytic or hydrolytic conditions.

Transcarbamoylation Processes

Transcarbamoylation is a reaction in which a carbamate is converted to another carbamate by exchanging its alcohol or amine component. nih.gov This process is typically catalyzed by metal salts (e.g., zinc acetate, titanium(IV) isopropoxide) or organic bases. nih.gov The reaction proceeds through a nucleophilic attack on the carbonyl carbon of the carbamate.

For Propan-2-yl diprop-2-en-1-ylcarbamate, this can occur in two primary ways:

Reaction with an alcohol (Alcoholysis): An external alcohol (R'-OH) attacks the carbamate carbonyl, leading to the displacement of isopropanol (B130326) and the formation of a new carbamate.

Reaction with an amine (Aminolysis): An external amine (R'-NH₂) attacks the carbonyl, displacing the isopropoxy group to form a urea (B33335) derivative.

These reactions are often reversible, with the equilibrium position dependent on the relative concentrations, nucleophilicity, and volatility of the reactants and products. nih.gov Transcarbamoylation is a key reaction in the chemical recycling of polyurethanes, allowing for the depolymerization and recovery of valuable chemical building blocks. nih.gov

| Reactant | Catalyst | Typical Conditions | Product Type |

|---|---|---|---|

| Methanol | Potassium Hydroxide (KOH) | 65 °C, THF Solvent | N,N-diallyl-O-methyl carbamate |

| Benzylamine | Dibutyltin Dilaurate (DBTDL) | >100 °C, Neat | 1,1-diallyl-3-benzylurea |

Cleavage Mechanisms of Carbamate Bonds

The cleavage of the carbamate bond, particularly the removal of the allyl groups from the nitrogen atom (deallylation), is a significant reaction, often employed in the context of protecting group chemistry for amines.

Transition-metal catalysis, especially with palladium(0) complexes, provides a mild and efficient method for cleaving the N-allyl bonds. sci-hub.boxelsevierpure.comacsgcipr.org The generally accepted mechanism involves the following steps:

Oxidative Addition: A Pd(0) catalyst coordinates to the double bond of an allyl group and inserts into the N-C bond, forming a (π-allyl)palladium(II) complex.

Nucleophilic Capture: The resulting carbamate anion decarboxylates to liberate the amine. A nucleophile, or "allyl acceptor" (e.g., formic acid, tributyltin hydride, or a secondary amine), attacks the π-allyl ligand, regenerating the Pd(0) catalyst and forming an allylated scavenger product. sci-hub.boxelsevierpure.com

This deprotection strategy is valued for its mild conditions, which tolerate many other functional groups. acsgcipr.org Ruthenium complexes have also been utilized for similar deallylation transformations.

| Catalyst Precursor | Allyl Acceptor (Scavenger) | Solvent | Result |

|---|---|---|---|

| Pd(PPh₃)₄ | Formic Acid | THF | Deprotection to form the secondary amine |

| Pd₂(dba)₃ / PPh₃ | Tributyltin Hydride (Bu₃SnH) | Dichloromethane | Rapid and specific deprotection |

| [Rh(COD)Cl]₂ | - | Ethanol | Isomerization followed by hydrolysis |

Reactivity of the Allyl (Prop-2-en-1-yl) Functional Groups

The two allyl groups are key sites of reactivity, enabling a variety of transformations including olefin metathesis, hydrogenation, and cycloaddition reactions.

Olefin Metathesis Reactions

The presence of two terminal alkene moieties makes this compound an ideal substrate for Ring-Closing Metathesis (RCM). This intramolecular reaction is catalyzed by ruthenium alkylidene complexes, such as Grubbs' or Hoveyda-Grubbs catalysts. organic-chemistry.orgwikipedia.org

The mechanism involves a series of [2+2] cycloaddition and cycloreversion steps via a metallacyclobutane intermediate. wikipedia.org The reaction on a diallyl carbamate substrate results in the formation of a five-membered dihydropyrrole ring and the release of ethylene (B1197577) gas. The removal of volatile ethylene from the reaction system serves as the thermodynamic driving force, pushing the equilibrium toward the cyclic product. organic-chemistry.org This strategy is a powerful tool for the synthesis of nitrogen-containing heterocycles. organic-chemistry.org

| Catalyst | Typical Loading (mol%) | Solvent | Product |

|---|---|---|---|

| Grubbs' Catalyst II | 1-5 | Dichloromethane or Toluene | 2,5-dihydro-1H-pyrrole derivative |

| Hoveyda-Grubbs' Catalyst II | 1-5 | Toluene, 60-80 °C | 2,5-dihydro-1H-pyrrole derivative |

Hydrogenation Studies

The alkene double bonds of the two allyl groups can be readily reduced via catalytic hydrogenation. This standard transformation involves treating the compound with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, typically palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel.

The reaction proceeds by the adsorption of both the hydrogen gas and the alkene moieties onto the surface of the metal catalyst. This facilitates the stepwise addition of two hydrogen atoms across each double bond. The result of this exhaustive hydrogenation is the conversion of the two prop-2-en-1-yl groups into propyl groups, yielding Propan-2-yl dipropylcarbamate. This reaction is generally quantitative and proceeds under mild temperature and pressure conditions.

Cycloaddition Reactions Involving the Alkene Moieties

The alkene functionalities in the allyl groups can participate as 2π components in cycloaddition reactions. One of the most fundamental examples is the [4+2] cycloaddition, or Diels-Alder reaction. In this process, the allyl group acts as a dienophile and reacts with a conjugated diene (the 4π component) to form a six-membered ring. mdpi.com

The reactivity of the allyl groups as dienophiles can be influenced by the electron-withdrawing nature of the adjacent carbamate functionality, although this effect is not as pronounced as in α,β-unsaturated carbonyl compounds. The reaction typically requires thermal activation to overcome the activation energy barrier. Other types of cycloadditions, such as 1,3-dipolar cycloadditions with dipoles like azides or nitrones, are also mechanistically feasible and would lead to the formation of five-membered heterocyclic rings. mdpi.com

Radical Functionalization Pathways

The diprop-2-en-1-yl (diallyl) moiety of this compound is expected to be highly susceptible to radical-mediated transformations. The allylic C-H bonds are inherently weaker than vinylic or aliphatic C-H bonds, making them prime targets for hydrogen atom abstraction (HAA) by radical initiators. This initiates a cascade of potential functionalization reactions.

One plausible pathway involves the reaction with various radical species to form a stabilized allylic radical. This intermediate can then undergo a variety of transformations, including addition to unsaturated systems or trapping by other reagents. For instance, in the presence of a suitable catalyst and a coupling partner, intermolecular radical allylic C-H amination can occur. researchgate.net

Another avenue for radical functionalization is the difunctionalization of the alkene moieties. Photoredox catalysis, for example, can enable the concomitant addition of two different functional groups across the double bond. nih.gov Such reactions often proceed through a radical-polar crossover mechanism and can offer high levels of chemo- and stereoselectivity. nih.gov

Illustrative examples of radical functionalization reactions applicable to the diallyl moiety are presented in the table below.

| Reaction Type | Radical Initiator/Catalyst | Reagents | Potential Product Type |

| Allylic C-H Amination | Co(II)-based metalloradical | Organic azide | Chiral allylic amines |

| Alkyne Difunctionalization | Photoredox catalyst | Hydroxyalkyl and aryl sources | Densely functionalized E-allylic alcohols |

| Trifunctionalization | Azodiisobutyronitrile (AIBN) | α-vinyl-β-ketoesters, alkynyl triflones | Trifunctionalized products with high diastereoselectivity |

Transformations at the Isopropyl (Propan-2-yl) Moiety

The isopropyl group of the carbamate offers additional sites for chemical modification, primarily through oxidation and C-H activation strategies.

The tertiary C-H bond of the isopropyl group is susceptible to oxidation. While direct oxidation of this compound is not documented, studies on similar structures, such as isopropyl ethylthionocarbamate, have shown that oxidation can lead to the degradation of the molecule. researchgate.net In a synthetic context, controlled oxidation could potentially lead to the formation of a hydroxyl group, yielding a more functionalized molecule. The choice of oxidant would be crucial to avoid competing reactions at the diallyl moiety.

Transition metal-catalyzed C-H activation is a powerful tool for the functionalization of otherwise unreactive C-H bonds. magtech.com.cn The carbamate group can act as a directing group, facilitating the selective activation of specific C-H bonds. magtech.com.cn While much of the research has focused on the activation of sp² C-H bonds in aryl carbamates, there is growing interest in the functionalization of sp³ C-H bonds. magtech.com.cnnih.gov In the case of this compound, intramolecular C-H activation could potentially lead to the formation of cyclic structures.

The table below summarizes potential transformations at the isopropyl moiety.

| Transformation | Reagents/Catalyst | Potential Outcome |

| Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Degradation or formation of hydroxylated products |

| C-H Activation | Transition metal catalysts (e.g., Pd, Rh, Ru, Ir) | Functionalization of the isopropyl group (e.g., arylation, alkylation) |

Role as Intermediate in Complex Organic Synthesis

The combination of the diallyl and carbamate functionalities makes this compound a potentially valuable intermediate in the synthesis of more complex organic molecules, particularly nitrogen-containing heterocycles and multifunctional compounds.

Diallylated compounds are well-established precursors for the synthesis of nitrogen-containing heterocycles. researchgate.net Ring-closing metathesis (RCM) of the diallyl group, for instance, can lead to the formation of five- or six-membered rings containing nitrogen. The carbamate functionality can be retained in the final product or can be cleaved to reveal a secondary amine. Additionally, dithiocarbamates, which are structurally related to carbamates, have been shown to be effective mediators in the synthesis of nitrogen heterocycles. birmingham.ac.uk The use of dialkyl carbonates in the synthesis of various N-heterocycles has also been explored. frontiersin.orgresearchgate.net

Allylamines and their derivatives are considered important building blocks in organic synthesis due to their versatile reactivity. researchgate.netnih.govresearchgate.net They can undergo a wide range of transformations, including nucleophilic additions, rearrangements, and transition metal-catalyzed cross-coupling reactions. nih.gov Stannylated allyl carbonates, which are analogous to the title compound, have been used as versatile building blocks for the diversity-oriented synthesis of highly functionalized allylic amines and amides. rsc.org The presence of both the diallyl groups for further functionalization and the carbamate for potential protection and deprotection strategies makes this compound a promising scaffold for the construction of complex, multifunctional molecules. nih.gov

The following table outlines the potential synthetic applications of this compound as a building block.

| Synthetic Target | Key Transformation | Potential Reagents/Catalysts |

| Nitrogen Heterocycles | Ring-closing metathesis (RCM) | Grubbs' catalyst |

| Multifunctional Allylic Amines | Palladium-catalyzed allylic amination | Palladium catalyst, amine nucleophile |

| Complex Peptidomimetics | Hydrozirconation-transmetalation-imine addition | Cp₂ZrCl₂, trimethylaluminum |

Functionalization for Subsequent Reactions

The presence of two terminal alkene functionalities in this compound offers a versatile platform for a variety of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures, paving the way for the synthesis of a diverse range of derivatives. The reactivity of the allyl groups can be harnessed for cyclization, oxidation, and addition reactions, among others.

One of the most powerful methods for the functionalization of diallyl compounds is Ring-Closing Metathesis (RCM) . This reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' catalysts, provides an efficient route to cyclic amines. organic-chemistry.orgnih.gov In the case of this compound, RCM would lead to the formation of a five-membered unsaturated nitrogen heterocycle, specifically a protected 3-pyrroline (B95000) derivative. The driving force for this intramolecular reaction is the formation of a stable cyclic compound and the release of volatile ethylene gas. organic-chemistry.org

The choice of catalyst and reaction conditions can significantly influence the efficiency and outcome of the RCM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often employed due to their higher activity and broader functional group tolerance. nih.gov

| Catalyst | Structure | Key Features |

|---|---|---|

| Grubbs' First Generation Catalyst | (PCy₃)₂Cl₂Ru=CHPh | Good activity for unhindered olefins. |

| Grubbs' Second Generation Catalyst | (IMesH₂)(PCy₃)Cl₂Ru=CHPh | Higher activity and better thermal stability. |

| Hoveyda-Grubbs' Second Generation Catalyst | (IMesH₂)(Cl)₂Ru=CH(o-O-i-PrC₆H₄) | Enhanced stability and catalyst recyclability. |

Mechanistic studies on Grubbs-type catalysts have elucidated a well-accepted pathway involving a series of [2+2] cycloaddition and cycloreversion steps, with a metallacyclobutane as the key intermediate. nobelprize.org The reaction is initiated by the coordination of one of the alkene moieties to the ruthenium center, followed by the formation of a ruthenacyclobutane. Subsequent fragmentation releases ethylene and generates a new ruthenium alkylidene, which then reacts with the second alkene intramolecularly to form the cyclic product and regenerate the active catalyst.

Beyond RCM, the double bonds in this compound are susceptible to a range of other functionalization reactions. Epoxidation of the alkene groups can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield the corresponding bis-epoxide. The diastereoselectivity of this reaction can be influenced by the presence of nearby directing groups. For allylic amines, hydrogen bonding can direct the epoxidizing agent to one face of the double bond, leading to high diastereoselectivity. rsc.orgrsc.org

Hydroboration-oxidation presents another avenue for functionalization, allowing for the anti-Markovnikov addition of a hydroxyl group to the terminal carbons of the allyl groups. masterorganicchemistry.comyoutube.com This two-step process typically involves the reaction with a borane (B79455) source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide and a base. The regioselectivity is primarily governed by steric factors, with the boron atom adding to the less substituted carbon.

Cycloaddition reactions , such as the Diels-Alder reaction, could also be envisioned, although the non-conjugated nature of the diene in this compound means it would act as a dienophile rather than a diene. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The reactivity in such [4+2] cycloadditions would depend on the electronic nature of both the diene and the dienophile.

Furthermore, tandem reactions that combine multiple transformations in a single pot offer an elegant strategy for rapid molecular complexity generation. For instance, a hydroformylation-cyclization sequence could potentially be applied. kfupm.edu.sa Hydroformylation of one of the allyl groups would introduce an aldehyde moiety, which could then undergo an intramolecular reaction with the other allyl group or the carbamate nitrogen to form a cyclic product.

The functionalized products derived from these reactions, such as the pyrroline (B1223166) from RCM or the diol from hydroboration-oxidation, serve as valuable synthetic intermediates for the construction of more elaborate molecules, including various substituted pyrrolidines and piperidines. organic-chemistry.orgnih.gov

| Reaction Type | Reagents | Potential Product |

|---|---|---|

| Ring-Closing Metathesis | Grubbs' Catalyst | Propan-2-yl 2,5-dihydro-1H-pyrrole-1-carboxylate |

| Epoxidation | m-CPBA | Propan-2-yl bis(oxiran-2-ylmethyl)carbamate |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Propan-2-yl bis(3-hydroxypropyl)carbamate |

Spectroscopic Characterization and Structural Elucidation of Carbamate Compounds

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides insights into the bonding and functional groups present within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups. The FT-IR spectrum of propan-2-yl diprop-2-en-1-ylcarbamate is predicted to exhibit several characteristic absorption bands corresponding to its constituent parts.

The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, typically observed in the region of 1730-1680 cm⁻¹. oup.comresearchgate.net The exact position of this band is sensitive to the electronic environment. The C-O stretching vibrations of the carbamate are also characteristic, with the C-O-C asymmetric stretch appearing around 1250-1200 cm⁻¹. oup.com The C-N stretching vibration of the tertiary carbamate is expected in the 1150-1050 cm⁻¹ region. mdpi.com

The two allyl groups will contribute distinct vibrational modes. The C=C stretching vibration of the vinyl group is anticipated to appear as a medium-intensity band around 1645 cm⁻¹. The C-H stretching vibrations of the sp²-hybridized carbons (=C-H) are expected just above 3000 cm⁻¹, typically in the 3080-3010 cm⁻¹ range. The out-of-plane C-H bending vibrations of the vinyl group give rise to strong bands in the 1000-900 cm⁻¹ region. nih.gov

The isopropyl group will be identifiable by its characteristic C-H stretching and bending vibrations. The symmetric and asymmetric stretching of the C-H bonds in the methyl groups occur in the 2975-2950 cm⁻¹ and 2875-2865 cm⁻¹ regions. A characteristic feature of the isopropyl group is a pair of bands for the symmetric C-H bending (umbrella mode) of the methyl groups, often seen around 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹. nih.govdtic.mil

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Allyl | =C-H Stretch | 3080-3010 | Medium |

| Isopropyl/Allyl | C-H Stretch (sp³) | 2975-2865 | Strong |

| Carbamate | C=O Stretch | 1730-1680 | Strong |

| Allyl | C=C Stretch | ~1645 | Medium |

| Isopropyl | C-H Bend (Umbrella) | 1385-1365 | Medium-Strong |

| Carbamate | C-O-C Asymmetric Stretch | 1250-1200 | Strong |

| Carbamate | C-N Stretch | 1150-1050 | Medium |

| Allyl | =C-H Bend (Out-of-plane) | 1000-900 | Strong |

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds. In the FT-Raman spectrum of this compound, the C=C stretching vibration of the allyl groups around 1645 cm⁻¹ is expected to be a strong and sharp signal due to the non-polar nature of this bond. nih.govresearchgate.net

The carbamate C=O stretch, while strong in the IR, will likely be a weaker band in the Raman spectrum, predicted to appear in the same 1730-1680 cm⁻¹ region. nih.gov Other characteristic Raman bands would include the symmetric C-O-C stretch and various C-C stretching and skeletal deformation modes of the isopropyl and allyl groups in the fingerprint region (below 1500 cm⁻¹). mdpi.comnih.gov For instance, carbamate characteristic peaks have been identified at approximately 874, 1014, 1162, and 1716 cm⁻¹. nih.gov

Table 2: Predicted FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Allyl | =C-H Stretch | 3080-3010 | Medium |

| Isopropyl/Allyl | C-H Stretch (sp³) | 2975-2865 | Strong |

| Carbamate | C=O Stretch | 1730-1680 | Weak-Medium |

| Allyl | C=C Stretch | ~1645 | Strong |

| Isopropyl | C-H Bend (Umbrella) | 1385-1365 | Medium |

| Carbamate | Skeletal Vibrations | 1200-800 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules.

The ¹H NMR spectrum of this compound would provide detailed information about the electronic environment of the different protons and their connectivity.

Isopropyl Group: The isopropyl group will show two distinct signals. The six methyl protons (H-1') are equivalent and are expected to appear as a doublet in the upfield region, around δ 1.2-1.4 ppm. This doublet arises from coupling to the single methine proton (H-2'). The methine proton (H-2') is expected to be a septet (or multiplet) due to coupling with the six methyl protons and will be shifted downfield to approximately δ 4.8-5.0 ppm due to the deshielding effect of the adjacent oxygen atom. youtube.com

Diallyl Groups: The two allyl groups are chemically equivalent. The four methylene (B1212753) protons (H-1'') attached to the nitrogen are expected to resonate around δ 3.8-4.0 ppm. These protons will likely appear as a doublet, coupled to the adjacent vinylic proton (H-2''). The two vinylic methine protons (H-2'') will be found in the δ 5.7-5.9 ppm region and will exhibit complex splitting (multiplet) due to coupling with the geminal (H-3'') and vicinal (H-1'') protons. The four terminal vinylic protons (H-3'') will be in the δ 5.1-5.3 ppm range, showing distinct signals for the cis and trans protons, each appearing as a doublet of doublets due to geminal and vicinal coupling. chemicalbook.comcompoundchem.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Isopropyl -CH₃ (H-1') | 1.2-1.4 | Doublet |

| Isopropyl -CH (H-2') | 4.8-5.0 | Septet |

| Allyl N-CH₂ (H-1'') | 3.8-4.0 | Doublet |

| Allyl =CH₂ (H-3'') | 5.1-5.3 | Multiplet (dd) |

| Allyl -CH= (H-2'') | 5.7-5.9 | Multiplet |

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Carbamate Group: The carbonyl carbon (C=O) of the carbamate is expected to be the most downfield signal, typically in the range of δ 155-160 ppm. libretexts.orglibretexts.org

Isopropyl Group: The two equivalent methyl carbons (C-1') of the isopropyl group will appear at a high field, around δ 20-25 ppm. The methine carbon (C-2') attached to the oxygen will be significantly downfield, around δ 68-72 ppm. libretexts.orglibretexts.org

Diallyl Groups: The methylene carbons (C-1'') adjacent to the nitrogen are expected to resonate around δ 45-50 ppm. The vinylic carbons will have distinct chemical shifts. The terminal methylene carbons (C-3'') are predicted to be in the δ 115-120 ppm region, while the internal methine carbons (C-2'') will be further downfield at approximately δ 130-135 ppm. libretexts.orgchemicalbook.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ (C-1') | 20-25 |

| Allyl N-CH₂ (C-1'') | 45-50 |

| Isopropyl -CH (C-2') | 68-72 |

| Allyl =CH₂ (C-3'') | 115-120 |

| Allyl -CH= (C-2'') | 130-135 |

| Carbamate C=O | 155-160 |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. sdsu.edu Key correlations would be observed between the isopropyl methine proton (H-2') and the methyl protons (H-1'). For the allyl groups, correlations would be seen between the N-CH₂ protons (H-1'') and the vinylic -CH= proton (H-2''), and between the -CH= proton (H-2'') and the terminal =CH₂ protons (H-3'').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. nih.govyoutube.com The HSQC spectrum would confirm the assignments made in the 1D spectra. For example, it would show a cross-peak between the proton signal at δ 1.2-1.4 ppm and the carbon signal at δ 20-25 ppm, confirming the C-1'/H-1' assignment of the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (2- and 3-bond) connectivities between protons and carbons, which helps in piecing together the molecular fragments. libretexts.orgcolumbia.educeitec.cz Crucial HMBC correlations for this compound would include:

A correlation from the isopropyl methine proton (H-2') to the carbamate carbonyl carbon (C=O), confirming the ester linkage.

Correlations from the N-CH₂ protons (H-1'') of the allyl groups to the carbamate carbonyl carbon (C=O), establishing the N-C=O bond.

Correlations from the N-CH₂ protons (H-1'') to the vinylic carbons (C-2'' and C-3'') of the allyl group, confirming the allyl functionality.

By combining the information from these spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved, providing a detailed picture of its molecular connectivity and the chemical environment of each atom.

Electronic Spectroscopy for Chromophore Identification

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a powerful tool for identifying chromophores—the parts of a molecule responsible for absorbing light. In the context of this compound, UV-Vis spectroscopy can provide valuable information about the electronic transitions within the molecule, primarily associated with the carbamate functional group and the allyl moieties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | Data not available | Data not available | n → π |

| Hexane | Data not available | Data not available | n → π |

The expected absorption for a carbamate would be in the region of 200-220 nm, corresponding to the n → π transition of the carbonyl group within the carbamate linkage. The exact position and intensity of this peak would be influenced by the solvent polarity and the electronic effects of the attached isopropyl and diallyl groups.*

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while tandem mass spectrometry helps to piece together the molecular structure by examining how the molecule breaks apart.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry is critical for the unambiguous confirmation of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

| Molecular Formula | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Ionization Mode |

| C₁₀H₁₅NO₂ | Data not available | Data not available | ESI+ |

While specific experimental HRMS data for this compound has not been located, the calculated exact mass for its protonated form [M+H]⁺ would be a key value to confirm in an experimental setting. This would provide strong evidence for the elemental composition of C₁₀H₁₅NO₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting product ions provide a roadmap of the molecule's structure.

Specific MS/MS fragmentation data for this compound is not available. However, based on the structure, several characteristic fragmentation pathways can be predicted. The table below outlines these potential fragmentation patterns.

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss | Postulated Fragment Structure |

| [C₁₀H₁₅NO₂ + H]⁺ | Data not available | Propene (C₃H₆) | Loss of the isopropyl group |

| [C₁₀H₁₅NO₂ + H]⁺ | Data not available | Isopropanol (B130326) (C₃H₈O) | Cleavage of the ester bond |

| [C₁₀H₁₅NO₂ + H]⁺ | Data not available | Allyl group (C₃H₅) | Loss of one of the allyl groups |

| [C₁₀H₁₅NO₂ + H]⁺ | Data not available | Carbon dioxide (CO₂) | Decarboxylation |

The fragmentation would likely involve the loss of the isopropyl group as propene, cleavage of the ester bond with the loss of isopropanol, and fragmentation of the diallylamine (B93489) moiety. The relative abundance of these fragment ions would provide detailed insights into the stability of different parts of the molecule and confirm the connectivity of the atoms.

Computational Chemistry and Theoretical Modeling of Carbamate Structures

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of molecules. For carbamates like Propan-2-yl diprop-2-en-1-ylcarbamate, these methods can elucidate geometry, vibrational modes, and electronic transitions, offering a window into their chemical behavior.

Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orgyoutube.com For carbamates, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have been shown to provide results that are in good agreement with experimental data where available. nih.govnih.govnih.gov

The geometry of the carbamate (B1207046) group is of particular interest due to the delocalization of the nitrogen lone pair over the carbonyl group, which imparts a partial double bond character to the C-N bond. nih.gov This resonance affects the planarity of the carbamate moiety and influences the rotational barriers around the C-N and C-O bonds. For this compound, DFT optimization would reveal the precise bond lengths, bond angles, and dihedral angles that define its lowest energy conformation.

Table 1: Predicted Geometrical Parameters for the Carbamate Moiety in this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.37 Å |

| O-C(isopropyl) Bond Length | ~1.35 Å |

| N-C(allyl) Bond Length | ~1.46 Å |

| O=C-N Bond Angle | ~125° |

| C-N-C(allyl) Bond Angle | ~118° |

Note: These values are illustrative and based on typical DFT calculations for similar carbamate structures.

Following geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. nih.govyoutube.com These calculations not only confirm that the optimized structure corresponds to a true energy minimum but also allow for the assignment of specific vibrational modes to the observed spectral bands. mdpi.com For carbamates, characteristic vibrational frequencies include the C=O stretching, C-N stretching, and N-H bending modes (if applicable). nih.govmdpi.com In the case of this compound, prominent peaks would also be expected from the C=C stretching of the allyl groups and the C-H vibrations of the isopropyl and allyl moieties.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O Stretch | ~1700-1730 |

| C-N Stretch | ~1350-1450 |

| C=C Stretch (Allyl) | ~1640-1660 |

| C-H Stretch (sp²) | ~3010-3090 |

| C-H Stretch (sp³) | ~2850-2970 |

Note: These are typical frequency ranges for the specified functional groups and would be precisely calculated for the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comyoutube.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com For carbamates, the HOMO is typically localized on the nitrogen and oxygen atoms of the carbamate group, reflecting their electron-donating nature. The LUMO is often centered on the carbonyl group, which acts as the primary electron-accepting site. The analysis of these orbitals helps in understanding the molecule's reactivity in various chemical reactions. researchgate.net

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -7.5 |

| LUMO | ~ 1.5 |

| HOMO-LUMO Gap | ~ 9.0 |

Note: These values are illustrative and would be determined through specific quantum chemical calculations.

Conformational Analysis using Computational Methods

This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the C-N, C-O, and the various C-C bonds of the substituent groups. Conformational analysis aims to identify the different stable conformers and determine their relative energies. libretexts.org Computational methods can systematically explore the potential energy surface of the molecule to locate these low-energy conformers. nih.govchemrxiv.org

For carbamates, a key conformational feature is the potential for syn and anti arrangements around the C-N bond, arising from the partial double bond character. nd.edu The steric and electronic effects of the substituents on the nitrogen and oxygen atoms play a crucial role in determining the preferred conformation. researchgate.netrsc.org In this compound, the two allyl groups on the nitrogen and the isopropyl group on the oxygen will create a complex conformational landscape that can be mapped out computationally to understand its structural preferences.

Reaction Mechanism Studies and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be elucidated. researchgate.netepa.gov For carbamates, a common reaction is their formation from an alcohol, an amine, and a source of the carbonyl group (e.g., phosgene (B1210022) or carbon dioxide). nih.govnih.gov

Theoretical studies on carbamate formation have explored different mechanistic pathways, including single-step termolecular mechanisms and those involving zwitterionic intermediates. researchgate.netresearchgate.net For a molecule like this compound, computational studies could model its synthesis, for example, from propan-2-ol, diallylamine (B93489), and a carbonyl source. Transition state calculations would identify the energy barriers for each step, providing insights into the reaction kinetics. Furthermore, the reactivity of the allyl groups in subsequent reactions, such as polymerization or addition reactions, could be modeled to understand the chemical behavior of this compound as a monomer or reactant.

Prediction of Physicochemical Descriptors and their Structural Basis (e.g., S log P)

Physicochemical descriptors, such as the logarithm of the octanol-water partition coefficient (log P), are crucial for understanding the behavior of a compound in various environments, including biological systems. acdlabs.com Computational methods provide a rapid and cost-effective way to predict these properties. polimi.itescholarship.orgacdlabs.com The S log P, a computationally derived value, is based on the summation of fragmental contributions to lipophilicity.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propan-2-ol |

| Diallylamine |

| Phosgene |

No Publicly Available Research Found for "this compound" in Specified Applications

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific research or data could be located regarding the applications of the chemical compound This compound in the fields of advanced materials science and chemical research as outlined in the user's request.

The investigation sought to find information pertaining to the use of this specific carbamate compound in several key areas, including its role as a building block for polymeric materials and its applications in catalysis research. The search included targeted queries for its incorporation into self-assembled nanostructures, functionalization of Periodic Mesoporous Organosilica Nanoparticles (PMONPs), and the development of dendritic polymeric systems. Similarly, searches were conducted to identify its role as a precursor for ligand synthesis in metal catalysis and for the functionalization of support materials in heterogeneous catalysis.

It is possible that research on this specific compound is not published in publicly accessible domains, is indexed under a different nomenclature not readily identifiable, or has not yet been conducted. Therefore, the generation of a thorough, informative, and scientifically accurate article based on the provided outline for "this compound" is not possible at this time.

Applications in Advanced Materials Science and Chemical Research

Development of Carbamate-Based Analytical Standards

The development of reliable analytical standards is a cornerstone of chemical analysis, ensuring the accuracy and consistency of experimental results. Carbamate-based compounds, owing to their diverse structures and functionalities, are often utilized in the creation of these crucial reference materials. While specific research on Propan-2-yl diprop-2-en-1-ylcarbamate as a primary analytical standard is not extensively documented in publicly available literature, its structural features suggest a potential role in this domain.

The synthesis of a high-purity version of this compound would be the first step in its establishment as an analytical standard. This would involve a meticulously controlled reaction between a suitable isocyanate precursor and propan-2-ol, followed by a robust purification process. The purity of the resulting this compound would then be rigorously assessed using a variety of analytical techniques, such as:

High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main compound and identify any impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern, providing a unique fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise arrangement of atoms within the molecule, confirming its structural integrity.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the compound.

Once its purity and structure are unequivocally confirmed, this compound could serve as a reference material for the quantification of other carbamate (B1207046) compounds in various matrices. Its utility would be particularly valuable in quality control laboratories and research institutions that work with structurally related molecules.

Applications in Specialized Organic Synthesis (e.g., fine chemical production)

In the realm of specialized organic synthesis, the demand for unique building blocks to construct complex molecules is ever-present. This compound, with its combination of a carbamate linkage and reactive allyl groups, presents itself as a potentially versatile intermediate in the production of fine chemicals.

The presence of the diprop-2-en-1-yl (diallyl) functionality is of particular interest. These allyl groups are amenable to a wide array of chemical transformations, including but not limited to:

Cross-Metathesis Reactions: Allowing for the introduction of new carbon-carbon bonds and the synthesis of more elaborate structures.

Addition Reactions: The double bonds can undergo reactions such as hydrogenation, halogenation, and epoxidation, leading to a diverse range of derivatives.

Polymerization: The allyl groups can participate in polymerization reactions, potentially leading to the development of novel polymers with specific properties.

The carbamate moiety, on the other hand, can act as a directing group or be transformed into other functional groups. This dual functionality makes this compound a candidate for multi-step synthetic sequences aimed at producing high-value, low-volume chemicals. For instance, it could be a precursor in the synthesis of specialized agricultural chemicals, pharmaceutical intermediates, or unique monomers for polymer synthesis. The isopropyl group (propan-2-yl) offers steric bulk, which can influence the regioselectivity and stereoselectivity of subsequent reactions.

While detailed research on the specific synthetic applications of this compound is limited, its structural motifs are well-established in the toolkit of organic chemists. The strategic application of this compound in a synthetic route could offer a novel pathway to target molecules that are otherwise difficult to access.

Environmental Fate and Degradation Mechanisms of Carbamate Compounds

Photodegradation Pathways of Carbamate (B1207046) Structures

Photodegradation, or the breakdown of compounds by light, is a significant abiotic process that can contribute to the transformation of carbamates in the environment, particularly in aquatic systems and on soil surfaces. frontiersin.orgnih.gov This process can occur through direct or indirect mechanisms. Direct photodegradation involves the absorption of light by the carbamate molecule itself, leading to its excitation and subsequent decomposition. Indirect photodegradation, on the other hand, is mediated by other light-absorbing substances in the environment, such as humic acids, which generate reactive oxygen species that then attack the carbamate molecule.

The specific pathways of photodegradation for carbamates can vary depending on the compound's structure and the environmental conditions. Common reactions include the cleavage of the carbamate ester bond, oxidation of side chains, and transformations of aromatic rings if present. For a compound like "Propan-2-yl diprop-2-en-1-ylcarbamate," the presence of allyl groups (prop-2-en-1-yl) may introduce additional sites for photochemical reactions, potentially leading to a more complex array of degradation products.

| Carbamate Example | Photodegradation Half-life (in water) | Key Photoproducts |

| Carbaryl | 2-14 days | 1-Naphthol |

| Carbofuran | 1-5 days | Carbofuran-7-phenol |

| Methomyl | 7-30 days | Acetonitrile, Carbon Dioxide |

This table presents illustrative data for well-studied carbamates to demonstrate the range of photodegradation rates and products. Specific data for "this compound" is not available.

Biodegradation Processes in Various Environmental Compartments

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process in the removal of carbamates from soil and water. researchgate.netbohrium.com A wide variety of bacteria and fungi have been identified that can utilize carbamates as a source of carbon and nitrogen, leading to their mineralization. frontiersin.orgnih.gov The rate and extent of biodegradation are influenced by several factors, including the microbial population, temperature, pH, moisture, and the availability of other nutrients.

The primary enzymatic reaction in the biodegradation of many carbamates is the hydrolysis of the ester linkage by carbamate hydrolases. inchem.org This initial step often results in the formation of an alcohol and a carbamic acid, the latter of which is typically unstable and decomposes to an amine and carbon dioxide. inchem.org For "this compound," this would yield isopropanol (B130326), diallylamine (B93489), and carbon dioxide. These initial breakdown products can then be further metabolized by microorganisms. nih.gov

| Environmental Compartment | Key Microbial Genera Involved | Typical Degradation Half-life of Carbamates |

| Soil | Pseudomonas, Arthrobacter, Flavobacterium | Days to weeks |

| Water (Freshwater) | Acinetobacter, Alcaligenes | Weeks to months |

| Sediment | Anaerobic consortia | Can be significantly longer than in aerobic environments |

This table provides a general overview of biodegradation in different environments. The persistence of any specific carbamate can vary significantly based on local conditions.

Hydrolytic Stability under Ambient Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of the carbamate ester linkage to hydrolysis is highly dependent on pH. rsc.org Carbamates are generally more stable under acidic to neutral conditions and become increasingly susceptible to hydrolysis as the pH becomes more alkaline. inchem.orgnih.gov

The mechanism of base-catalyzed hydrolysis can differ for various carbamates. researchgate.netnih.gov For N-methylcarbamates, the reaction often proceeds through an isocyanate intermediate. inchem.org The rate of hydrolysis is a critical factor in determining the persistence of a carbamate in aquatic environments and moist soils. The structure of the alcohol and amine portions of the carbamate molecule influences its hydrolytic stability.

| Carbamate Example | Half-life at pH 7 | Half-life at pH 9 |

| Carbaryl | 10 days | 1 day |

| Propoxur | 100 days | 3 days |

| Aldicarb | >1 year | 9 days |

This table illustrates the pH-dependent hydrolytic stability of some common carbamates. Specific data for "this compound" is not available.

Influence of Structural Modifications on Environmental Persistence

The environmental persistence of a carbamate is directly linked to its chemical structure. researchgate.netsemanticscholar.org Modifications to the alcohol or amine moiety of the carbamate can significantly alter its susceptibility to degradation.

Nature of the Alcohol Group: The steric hindrance and electronic properties of the alcohol group can affect the rate of both chemical and enzymatic hydrolysis. For "this compound," the isopropyl group is a secondary alcohol, which may influence its reactivity compared to carbamates derived from primary or tertiary alcohols.

Substitution on the Nitrogen Atom: The nature of the substituents on the nitrogen atom is crucial. The presence of two allyl groups in "this compound" is a significant structural feature. These unsaturated groups could potentially influence the electronic properties of the carbamate linkage and may also serve as sites for oxidative attack during biodegradation. Generally, carbamates with two alkyl or aryl groups on the nitrogen (di-substituted) can exhibit different stability and biological activity compared to those with one or no substituents. ucanr.edu

Conclusion and Future Research Directions

Synthesis and Characterization Gaps for Propan-2-yl Diprop-2-en-1-ylcarbamate

A thorough review of the scientific literature indicates a significant void in the documented synthesis and characterization of this compound. There are no established, optimized protocols for its preparation, leaving a wide-open field for synthetic chemists. The absence of reported spectroscopic and crystallographic data means that its fundamental molecular structure and conformational preferences remain unverified. This lack of foundational data is a primary obstacle to any further investigation into its chemical reactivity or potential applications. Future work should prioritize the development of a reliable synthetic route and the comprehensive characterization of the compound using a suite of modern analytical techniques.

Opportunities in Novel Synthetic Methodologies for Related Carbamates

The synthesis of carbamates has evolved beyond traditional methods that often rely on hazardous reagents like phosgene (B1210022). nih.gov Recent advancements offer greener and more efficient alternatives that could be adapted for the synthesis of this compound and its analogues.

One promising avenue is the use of greener reagents and catalysts. For instance, methods have been developed that utilize carbon dioxide as a C1 source, providing a more sustainable alternative to phosgene derivatives. nih.gov Additionally, the direct transformation of Boc-protected amines into carbamates using a simple base like tert-butoxide lithium presents a streamlined and atom-economical approach. rsc.org The development of organophotoredox/Ni-mediated protocols for the direct preparation of allyl carbamates also represents a significant leap forward, offering a convergent and efficient synthetic strategy. researchgate.net

The exploration of one-pot syntheses, such as the Hofmann rearrangement of aromatic amides using oxone and chloride, could also be adapted for the preparation of novel carbamate (B1207046) structures. nih.gov These innovative methods not only enhance the safety and sustainability of carbamate synthesis but also broaden the scope of accessible molecular architectures.

Table 1: Comparison of Synthetic Methodologies for Carbamates

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Phosgene, Isocyanates | Well-established, versatile | Highly toxic reagents, harsh reaction conditions |

| Green Hofmann Rearrangement | Amides, Oxone, Chlorides | Green, one-pot synthesis | May have substrate limitations |

| From Boc-Protected Amines | Boc-amines, tert-butoxide lithium | Avoids hazardous reagents, scalable | Requires pre-functionalized starting material |

Advancements in Spectroscopic and Computational Characterization Techniques

The characterization of carbamates has been significantly enhanced by a combination of advanced spectroscopic techniques and computational modeling. acs.orgnih.gov These tools are crucial for elucidating the conformational landscape and electronic properties of these molecules, which are often more rigid than their amino acid counterparts due to the delocalization of π-electrons. acs.orgacs.orgnih.gov

A powerful approach involves the integration of infrared (IR), vibrational circular dichroism (VCD), and nuclear magnetic resonance (NMR) spectroscopy with density functional theory (DFT) calculations. acs.orgnih.govchemrxiv.org This combination allows for a detailed understanding of the conformational preferences of carbamate monomers in different environments. acs.orgnih.govchemrxiv.org Such studies have revealed that, unlike peptides which predominantly adopt trans configurations, carbamates can have energetically stable cis configurations. acs.orgacs.orgnih.gov

Recent developments in mass spectrometry, such as the use of quadrupole-linear ion trap systems (QTRAP LC-MS/MS), enable highly sensitive and specific detection and quantification of carbamates, which is particularly relevant for analytical applications. nih.gov Furthermore, the integration of artificial intelligence and machine learning with spectroscopic analysis is an emerging trend that promises to accelerate the interpretation of complex spectral data. spectroscopyonline.com

Emerging Research Areas in Carbamate-Functionalized Materials

Carbamates are increasingly being recognized as valuable building blocks for the creation of advanced functional materials. acs.orgacs.orgnih.gov Their unique structural features, including their rigidity and potential for hydrogen bonding, make them attractive for the design of sequence-defined polymers. acs.orgacs.orgnih.gov These informational polymers, where the sequence of carbamate monomers can encode specific information, have potential applications in data storage and security technologies. chemrxiv.orgacs.org

The ability to control the primary sequence of polycarbamates opens up possibilities for designing materials with tailored folding properties and functionalities. acs.org Research in this area is focused on understanding the relationship between the monomer sequence and the resulting material properties. The development of synthetic methods that allow for the precise construction of oligocarbamate sequences is a key enabling technology in this field. acs.org The versatility of the carbamate functional group also allows for its incorporation into a wide range of polymer backbones, leading to materials with diverse properties and applications.

Potential for this compound as a Versatile Chemical Synthon

While currently understudied, this compound possesses structural features that suggest its potential as a versatile chemical synthon. The presence of two allyl groups offers multiple sites for chemical modification and polymerization. These reactive handles could be exploited in a variety of transformations, including cross-coupling reactions, metathesis, and radical additions.

The carbamate moiety itself can act as a directing group in organic synthesis, facilitating reactions at specific positions on the molecule. acs.orgnih.govresearchgate.net For instance, the aryl O-carbamate group is a powerful directed metalation group in directed ortho metalation (DoM) chemistry. acs.orgnih.govresearchgate.net While this compound is not an aryl carbamate, the underlying principles of carbamate reactivity could be explored in the context of its specific structure.

Furthermore, N-alkyl carbamoylimidazoles have been demonstrated as versatile and stable alternatives to isocyanates for the synthesis of ureas, carbamates, and thiocarbamates. nih.gov This highlights the potential for carbamate derivatives to serve as key intermediates in the synthesis of more complex molecules, including bioactive compounds and pharmaceuticals. nih.govnih.gov The development of synthetic routes to and a deeper understanding of the reactivity of this compound could therefore unlock its potential as a valuable building block in organic synthesis.

Q & A

Q. How can researchers optimize the synthesis of Propan-2-yl diprop-2-en-1-ylcarbamate to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. Key steps include:

- Catalyst Selection : Test bases like triethylamine or DBU to activate intermediates.

- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., polymerization of allyl groups).

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate the product.

- Safety Precautions : Follow protocols for handling volatile reagents (e.g., use fume hoods, wear PPE) .

- Yield Tracking : Compare yields under different conditions using analytical HPLC or GC-MS.

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : A multi-technique approach ensures structural validation:

- NMR Spectroscopy : Use H and C NMR to confirm allyl and carbamate group connectivity.

- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700 cm) and N-H vibrations.

- X-ray Crystallography : For crystalline derivatives, employ SHELXL for refinement to resolve bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (refer to GHS precaution P261) .

- Storage : Keep in airtight containers at 2–8°C, away from ignition sources (precaution P210) .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate eye rinsing with water for 15+ minutes and medical consultation if exposed .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate samples at 40°C, 60°C, and 80°C for 1–4 weeks.

- pH Variation : Test in buffers (pH 2–12) and analyze degradation products via LC-MS.

- Kinetic Analysis : Use Arrhenius plots to predict shelf life under standard conditions .